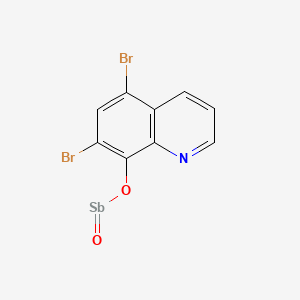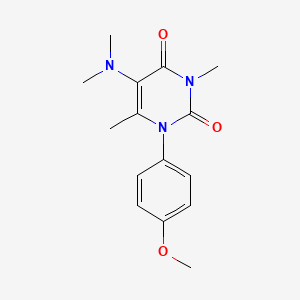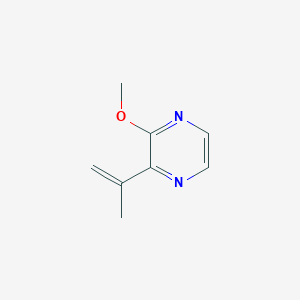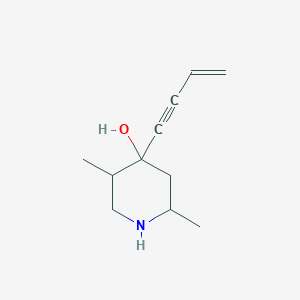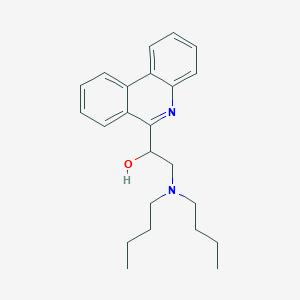
Carbonic acid;4-(2-phenylpropan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;4-(2-phenylpropan-2-yl)phenol, also known as 4-Cumylphenol, is an organic compound with the molecular formula C15H16O. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a 2-phenylpropan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid;4-(2-phenylpropan-2-yl)phenol can be achieved through several methods. One common method involves the reaction of phenol with cumene (isopropylbenzene) in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Cumylphenol typically involves the use of large-scale reactors where phenol and cumene are reacted under controlled conditions. The reaction is catalyzed by acids such as sulfuric acid or aluminum chloride. The product is then purified through distillation and recrystallization to obtain high-purity 4-Cumylphenol .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
Carbonic acid;4-(2-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Carbonic acid;4-(2-phenylpropan-2-yl)phenol involves its interaction with various molecular targets. One of the primary targets is the enzyme carbonic anhydrase, which it inhibits. This inhibition affects the hydration of carbon dioxide to bicarbonate and protons, impacting various physiological processes . The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis.
Phenol: The parent compound, widely used in chemical industries.
4-Cumylphenol: A closely related compound with similar applications.
Uniqueness
Carbonic acid;4-(2-phenylpropan-2-yl)phenol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to inhibit carbonic anhydrase sets it apart from other phenolic compounds, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
33524-49-1 |
|---|---|
Formule moléculaire |
C31H34O5 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
carbonic acid;4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/2C15H16O.CH2O3/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;2-1(3)4/h2*3-11,16H,1-2H3;(H2,2,3,4) |
Clé InChI |
PYUJUEIPSJZXKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
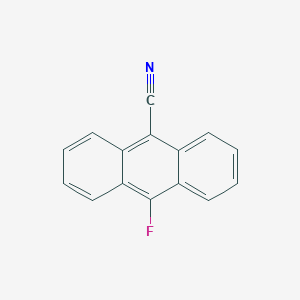
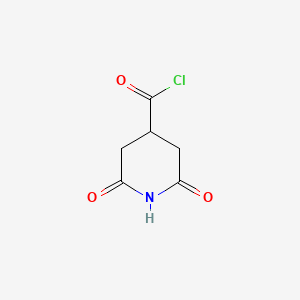
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
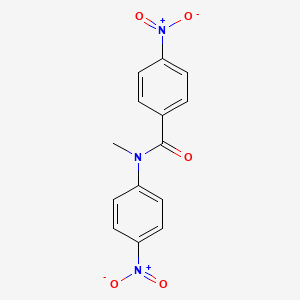
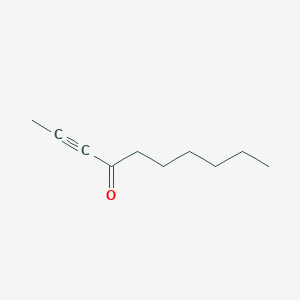
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)


